6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyrazine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazine-2-carboxylic acid with urea under acidic conditions to form the desired pyrimidine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrazine ring.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tumor and anti-inflammatory agent.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazine derivatives: Compounds like pyrazinamide and pyrazinecarboxamide share structural similarities.
Pyrimidine derivatives: Compounds such as uracil and thymine are structurally related.
Uniqueness
6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of both pyrazine and pyrimidine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse chemical reactivity and potential for multiple biological activities .
Properties
Molecular Formula |
C9H6N4O3 |
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Molecular Weight |
218.17 g/mol |
IUPAC Name |
6-oxo-2-pyrazin-2-yl-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H6N4O3/c14-8-5(9(15)16)3-12-7(13-8)6-4-10-1-2-11-6/h1-4H,(H,15,16)(H,12,13,14) |
InChI Key |
WZQQITHUWRVQLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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